![molecular formula C13H12N2O3S2 B2780274 Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 309280-06-6](/img/structure/B2780274.png)
Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C13H12N2O3S2 and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
This compound is a precursor in the synthesis of various organic heterocycles. The cyano and carbonyl functional groups in its structure make it a suitable reactant for bidentate reagents, leading to the formation of diverse heterocyclic compounds. These heterocycles are significant due to their wide range of biological activities .
Biological Activity
The thiophene moiety present in the compound is known for its therapeutic importance. Thiophene derivatives have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, and anti-cancer properties among others. Therefore, this compound could be pivotal in synthesizing new drugs with these biological activities .
Chemotherapeutic Agents
The compound’s structure allows for the creation of novel chemotherapeutic agents. Its reactivity can lead to the development of new molecules with potential cancer-fighting properties. This is particularly important in the ongoing search for more effective and less toxic cancer treatments .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial activity. This makes it valuable in the development of new antimicrobial agents that could be used to treat various bacterial and fungal infections .
Kinase Inhibition
Kinases are enzymes that play a crucial role in many cellular processes. Inhibitors of these enzymes are important in the treatment of diseases like cancer. The compound’s derivatives can be designed to inhibit specific kinases, providing a targeted approach to treatment .
Anti-Atherosclerotic Agents
The compound has potential use in the synthesis of anti-atherosclerotic agents. These agents can help in the treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries, which can lead to serious cardiovascular events .
Material Science Applications
Apart from medicinal chemistry, the compound’s derivatives can also be used in material science. Their unique properties make them suitable for use in the development of new materials with specific desired characteristics .
Agricultural Chemistry
In the field of agricultural chemistry, the compound can be used to develop new insecticides. Its structural flexibility allows for the creation of compounds that can target specific pests, thus protecting crops more effectively .
Eigenschaften
IUPAC Name |
methyl 2-[(5-cyano-2-oxo-4-thiophen-3-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-18-12(17)7-20-13-10(5-14)9(4-11(16)15-13)8-2-3-19-6-8/h2-3,6,9H,4,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNITGWHVVPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(CC(=O)N1)C2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

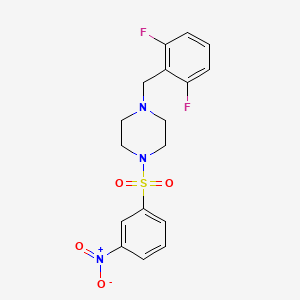
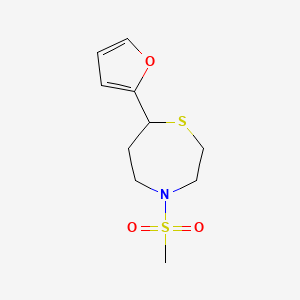
![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)
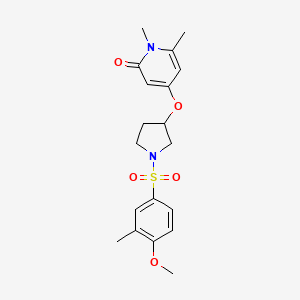
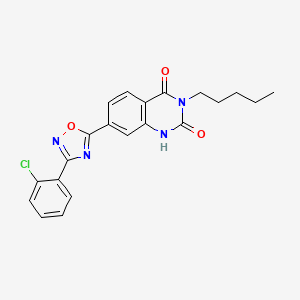
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2780201.png)


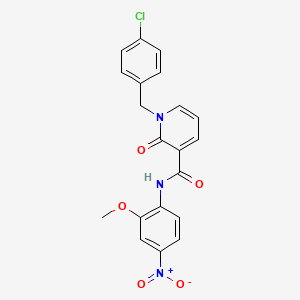
![Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2780208.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2780211.png)
![3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B2780212.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2780213.png)